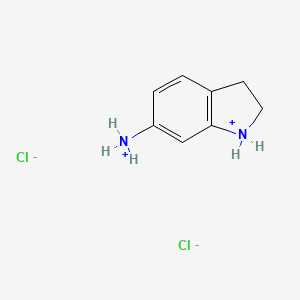![molecular formula C21H27Cl3N2O3 B7819574 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride](/img/structure/B7819574.png)
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride is a complex chemical compound with intriguing properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride typically involves the following steps:
Formation of the chlorophenyl-phenylmethylpiperazine intermediate: : This is synthesized through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a chlorophenyl-phenylmethyl halide under basic conditions.
Ethoxylation reaction: : The resultant intermediate undergoes an ethoxylation reaction, wherein the piperazine nitrogen is alkylated with ethoxyacetic acid under controlled temperature and catalytic conditions to form the desired compound.
Industrial Production Methods: Industrial-scale production may utilize continuous flow reactors for enhanced reaction efficiency and yield. Optimization of temperature, pH, and reactant concentrations is essential to maximize product output and minimize by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The aromatic rings in the compound can undergo oxidation to yield quinones and other oxidized derivatives.
Reduction: : The nitrogens in the piperazine moiety can be reduced to form various amine derivatives under suitable conditions.
Substitution: : The chloro substituent on the aromatic ring can participate in nucleophilic aromatic substitution reactions to form diverse substituted derivatives.
Common Reagents and Conditions Used in These Reactions: Reactions typically require specific catalysts like transition metal complexes, organic bases, and acids to facilitate these transformations. Solvents such as dichloromethane, ethanol, and water are commonly used to control the reaction environment.
Major Products Formed from These Reactions: The products depend on the specific reaction conditions but commonly include oxidized quinones, reduced amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride has been studied extensively for various applications:
Chemistry: Used as a reactant in complex organic synthesis and in the preparation of various derivatives for material science research.
Biology: Its interaction with biological macromolecules makes it a candidate for studying molecular binding and enzyme inhibition mechanisms.
Medicine: Potential therapeutic applications are explored, particularly for its piperazine moiety which is a common structural motif in drug design, targeting specific receptors and enzymes.
Industry: Utilized in the synthesis of polymers and advanced materials, contributing to innovations in coatings and industrial adhesives.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The aromatic and aliphatic components can engage in pi-stacking and hydrophobic interactions, respectively, while the piperazine moiety may form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
When compared with similar piperazine derivatives, 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride stands out due to its specific structural features. Similar compounds include:
1-(4-chlorophenyl)piperazine: Known for its role as a precursor in drug synthesis.
N-benzylpiperazine: Studied for its psychotropic effects and structural similarity in binding sites.
Piperazine dihydrochloride: Widely used in pharmaceutical formulations.
This compound's distinct structural configuration allows for unique reactivity and binding properties, which are leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FGJQBABTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CC[NH+]1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH+](CC[NH+]1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
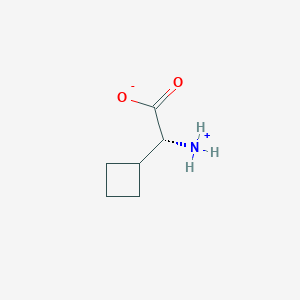

![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one](/img/structure/B7819516.png)
![methyl (1R,2S,9R,10R,11S,14S,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7819518.png)
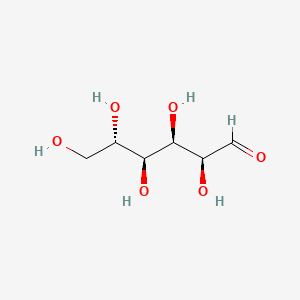
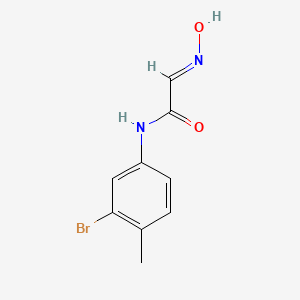
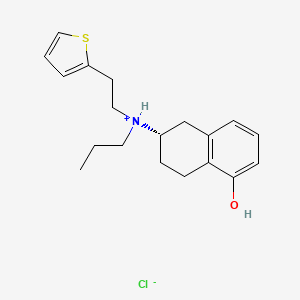
![Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)-](/img/structure/B7819549.png)
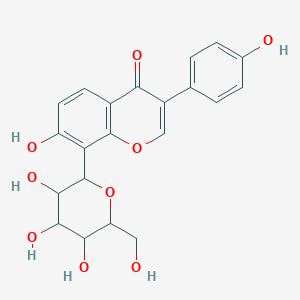
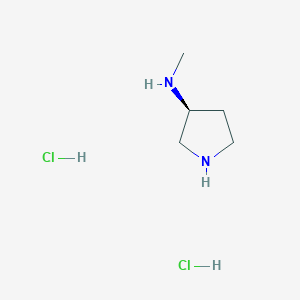
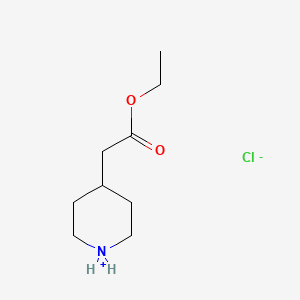

![[6-[4-[[amino(azaniumyl)methylidene]amino]benzoyl]oxynaphthalene-2-carboximidoyl]azanium;methanesulfonate](/img/structure/B7819587.png)
